methyl 4-(isonicotinoylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 2-METHYL-5-OXO-4-[(4-PYRIDYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a pyrrole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyridylcarbonyl and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 2-METHYL-5-OXO-4-[(4-PYRIDYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction conditions often involve the use of catalysts such as Ni(II) or Cu(II) and may require specific temperature and pressure settings to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the pyrrole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The functional groups attached to the pyrrole ring can undergo substitution reactions, particularly nucleophilic substitutions, facilitated by reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction could lead to the formation of pyrrolidines .
Scientific Research Applications
METHYL 2-METHYL-5-OXO-4-[(4-PYRIDYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylcarbonyl group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives, such as:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Known for its high yield and operational simplicity in synthesis.
Pyrazoles: These compounds share structural similarities and are used in various medicinal applications.
METHYL 2-METHYL-5-OXO-4-[(4-PYRIDYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12F3N3O4 |
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Molecular Weight |
343.26 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(pyridine-4-carbonylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H12F3N3O4/c1-7-9(11(22)24-2)13(12(23)19-7,14(15,16)17)20-10(21)8-3-5-18-6-4-8/h3-6H,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
MIPVJUYPBSWIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=NC=C2)C(=O)OC |
Origin of Product |
United States |
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